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Compound of Interest

Compound Name: 2-Cyano-2-butenoic acid

Cat. No.: B8103098

Get Quote

This technical guide provides an in-depth analysis of the spectral properties of 2-Cyano-2-
butenoic acid (CAS 759-72-8), a molecule of interest in organic synthesis and drug

development. Due to the limited availability of direct experimental spectra in the public domain,

this guide leverages predictive methodologies and comparative data from structurally

analogous compounds to offer a comprehensive characterization. This approach, rooted in

established spectroscopic principles, provides researchers with a robust framework for the

identification and analysis of this compound.

Molecular Structure and Overview
2-Cyano-2-butenoic acid, with the chemical formula C₅H₅NO₂, possesses a unique electronic

and structural arrangement that gives rise to a distinct spectroscopic fingerprint. The presence

of a carboxylic acid, a nitrile group, and an alkene in conjugation creates a rich system for

spectroscopic investigation. The IUPAC name for the more stable isomer is (E)-2-cyanobut-2-

enoic acid.[1]

Caption: Molecular structure of (E)-2-Cyano-2-butenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 2-Cyano-2-butenoic acid are detailed

below. These predictions are based on established chemical shift principles and data from

similar α,β-unsaturated cyanoesters.

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the vinyl proton, the

methyl protons, and the acidic proton of the carboxylic acid.

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Carboxylic Acid (-

COOH)
10.0 - 12.0 Singlet (broad) -

Vinyl Proton (=CH-) 6.5 - 7.5 Quartet ~7

Methyl Protons (-CH₃) 1.8 - 2.2 Doublet ~7

Expertise & Experience: The broadness of the carboxylic acid proton signal is due to

hydrogen bonding and chemical exchange. The downfield shift of the vinyl proton is a direct

consequence of its position on a double bond conjugated with two electron-withdrawing

groups (nitrile and carboxylic acid). The quartet and doublet splitting pattern arises from the

coupling between the vinyl proton and the methyl protons.

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on all five carbon atoms in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b8103098/docs?utm_src=pdf-body#spectroscopic-characterization-of-2-cyano-2-butenoic-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carboxylic Carbon (-COOH) 165 - 175

Alkene Carbon (=C(CN)-) 100 - 110

Alkene Carbon (=CH-) 140 - 150

Nitrile Carbon (-CN) 115 - 125

Methyl Carbon (-CH₃) 15 - 25

Expertise & Experience: The chemical shifts are influenced by the electronegativity of

neighboring atoms and the hybridization of the carbon atoms. The carbonyl carbon of the

carboxylic acid is significantly deshielded and appears far downfield. The sp-hybridized

carbon of the nitrile group also has a characteristic chemical shift.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural

verification.

Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyano-2-butenoic acid in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Use a sufficient number of scans, as the natural abundance of ¹³C is low.
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Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-

200 ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 2-Cyano-2-butenoic acid is predicted to show characteristic

absorption bands for the O-H, C=O, C≡N, and C=C bonds.

Functional Group
Predicted Absorption Range

(cm⁻¹)
Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong

C=O (Carboxylic Acid) 1680 - 1720 Strong

C≡N (Nitrile) 2220 - 2260 Medium

C=C (Alkene) 1620 - 1680 Medium

Trustworthiness: The broadness of the O-H stretch is a hallmark of the hydrogen-bonded

dimeric structure of carboxylic acids in the solid or liquid state. The C=O stretching frequency

is slightly lower than that of a simple saturated carboxylic acid due to conjugation with the

C=C double bond. The nitrile stretch is a sharp, medium-intensity band in a relatively clean

region of the spectrum, making it a reliable diagnostic peak.

Experimental Protocol for IR Spectroscopy
Sample Preparation:

Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide

(KBr) and press into a thin, transparent pellet.
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ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto

the ATR crystal.

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Predicted Mass Spectrum Data
Molecular Ion (M⁺): The expected molecular ion peak for C₅H₅NO₂ would be at a mass-to-

charge ratio (m/z) of 111.03.

Key Fragmentation Pathways:

Loss of a hydroxyl radical (•OH) from the carboxylic acid to give a fragment at m/z 94.

Loss of a carboxyl group (-COOH) to give a fragment at m/z 66.

Decarboxylation (loss of CO₂) to give a fragment at m/z 67.

[C5H5NO2]+•
m/z = 111

[M - •OH]+
m/z = 94

- •OH

[M - •COOH]+
m/z = 66

- •COOH

[M - CO2]+•
m/z = 67

- CO2
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Caption: Predicted major fragmentation pathways for 2-Cyano-2-butenoic acid.

Experimental Protocol for Mass Spectrometry
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

Electrospray Ionization (ESI) could also be used, particularly for analysis in solution.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the

ions based on their m/z ratio.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Synthesis
A plausible synthetic route to 2-Cyano-2-butenoic acid is the Knoevenagel condensation of

propanal with cyanoacetic acid.

Caption: Proposed synthesis of 2-Cyano-2-butenoic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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